![molecular formula C24H22O5 B2833654 (Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid CAS No. 379726-20-2](/img/structure/B2833654.png)
(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, also known as TPTPP, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
1. Bioactivity and Structure Elucidation
Research on compounds structurally related to (Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, such as p-aminoacetophenonic acids, has been conducted for bioactivity screening and structural elucidation. These compounds, isolated from mangrove endophytes, were found to show no cytotoxicity against certain cell lines, suggesting potential for further exploration in pharmacological contexts (Wang, Xu, Li, Sattler, & Lin, 2010).
2. Conversion of Methanol into Hydrocarbons
Studies have investigated the conversion of methanol to hydrocarbons using zeolite catalysts, which is relevant to the synthesis of (Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid and similar compounds. This research provides insights into the reaction mechanisms and selectivity for specific hydrocarbon production, important for industrial applications (Svelle, Joensen, Nerlov, Olsbye, Lillerud, Kolboe, & Bjørgen, 2006).
3. Asymmetric Sensitization in Photocatalysis
An asymmetric zinc porphyrin derivative, structurally analogous to the compound , has been used for photocatalytic hydrogen production. This research demonstrates the potential for these compounds in enhancing photocatalytic efficiency in renewable energy applications (Wang, Zheng, Peng, Zhang, & Li, 2017).
4. Chemical Synthesis and Reaction Studies
Several studies focus on the chemical synthesis and reaction behavior of compounds similar to (Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid. These investigations are crucial for understanding the chemical properties and potential applications of such compounds in various fields, including material science and medicinal chemistry (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
5. Advanced Material Development
Research on compounds related to (Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid has extended to the development of advanced materials, such as polybenzoxazines, highlighting their potential in material science for creating new, sustainable materials with unique properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Mechanism of Action
- The primary targets of this compound are enzymes involved in the biosynthesis of sphingolipids. Specifically, two cytochrome P450 enzymes play a crucial role in its mechanism of action .
- By disrupting sphingolipid production, the compound affects herbivores’ ability to synthesize essential lipids, thus acting as a defense mechanism for the plant .
- Specifically, the compound inhibits the production of sphingolipids in herbivores after ingestion, impairing their cellular functions and survival .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBZINXZBCPRCI-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C2=CC=C(C=C2)C3=CC=CC=C3)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.